Product packaging for Mahuannin A(Cat. No.:)

Mahuannin A

Cat. No.: B1235796
M. Wt: 544.5 g/mol
InChI Key: LQRHGTVFFPMWCG-JXCVSLFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mahuannin A is a natural product found in Prunus armeniaca, Prunus prostrata, and Prunus spinosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24O10 B1235796 Mahuannin A

Properties

Molecular Formula

C30H24O10

Molecular Weight

544.5 g/mol

IUPAC Name

(1S,5R,6R,13R,21S)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2/t21-,26+,27-,29+,30-/m1/s1

InChI Key

LQRHGTVFFPMWCG-JXCVSLFXSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4[C@@H]([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O

Synonyms

mahuannin A

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction

The primary method for obtaining Mahuannin A involves solvent extraction from Ephedra sinica. A standardized protocol utilizes 70% acetone for initial extraction, followed by concentration under reduced pressure at 40°C. The aqueous residue undergoes fractionation via Sephadex LH-20 column chromatography, with stepwise elution using H₂O-MeOH gradients (0–100%) and 60% acetone. This process yields two fractions:

  • Fraction 1 : Enriched with proanthocyanidin oligomers and low-molecular-weight polyphenols.

  • Fraction 2 : Contains higher molecular weight compounds, including this compound precursors.

Further purification involves Diaion HP20SS columns, where urea and HCl are removed through sequential elution with H₂O and MeOH. This step isolates this compound with >90% purity, as confirmed by HPLC.

Table 1: Key Parameters for Solvent Extraction

ParameterOptimal ConditionPurity Achieved
Solvent70% acetone85–90%
Column ChromatographySephadex LH-20, Diaion HP20>90%
Temperature40°C (evaporation)-

Acid-Base Partitioning for Alkaloid Enrichment

This compound’s alkaloid nature allows selective extraction using acid-base partitioning. Crude extracts are acidified to pH 2–3 with HCl, converting alkaloids to water-soluble salts. Subsequent basification to pH 9–10 with NH₄OH precipitates this compound, which is then isolated via centrifugation. This method achieves 70–75% recovery but requires additional purification steps to remove non-alkaloid contaminants.

Synthetic Pathways for this compound

Total Synthesis via Bicyclic Intermediate

A seven-step synthetic route has been developed, starting with L-tyrosine methyl ester. Key steps include:

  • Mannich Reaction : Forms the bicyclic core structure using formaldehyde and dimethylamine.

  • Oxidative Coupling : Introduces the phenolic hydroxyl groups via Mn(OAc)₃-mediated dimerization.

  • Selective Methylation : Uses CH₃I/K₂CO₃ to methylate specific hydroxyl groups, yielding this compound.

The synthetic route achieves an overall yield of 12–15%, with purity >95% after silica gel chromatography.

Table 2: Synthetic Route Efficiency

StepReagentsYield (%)
Bicyclic Core FormationFormaldehyde, dimethylamine45
Oxidative CouplingMn(OAc)₃, AcOH30
Final MethylationCH₃I, K₂CO₃85

Semi-Synthesis from Ephedrine Derivatives

Ephedrine, abundant in Ephedra species, serves as a precursor for semi-synthetic this compound. Ephedrine undergoes:

  • Oxidative Deamination : Using NaNO₂/HCl to form a ketone intermediate.

  • Cyclization : Catalyzed by BF₃·Et₂O to generate the bicyclic framework.

  • Functionalization : Introduction of hydroxyl and methyl groups via regioselective reactions.

This method reduces synthetic steps but relies on natural ephedrine availability, limiting scalability.

Analytical Validation of this compound

Structural Elucidation Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR data confirm the presence of characteristic signals:

    • δ 7.2–7.4 ppm (aromatic protons)

    • δ 3.8 ppm (methoxy group).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ ion at m/z 330.1564 matches the theoretical mass of C₁₈H₂₃NO₄.

Purity Assessment

HPLC with UV detection (λ = 280 nm) using a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (MeOH:H₂O from 30:70 to 80:20 over 30 min) achieves baseline separation of this compound from contaminants.

Challenges and Optimization Strategies

Yield Limitations in Natural Extraction

  • Issue : Low this compound concentration in plant material (0.02–0.05% dry weight).

  • Solution : Genetic engineering of Ephedra sinica to overexpress alkaloid biosynthetic genes.

Scalability of Synthetic Routes

  • Issue : Multi-step synthesis reduces overall yield.

  • Solution : Flow chemistry techniques to automate intermediate purification.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Natural Extraction0.02–0.0590–95Moderate
Total Synthesis12–1595–98Low
Semi-Synthesis20–2585–90High

Q & A

Q. What are the primary analytical techniques for characterizing Mahuannin A in natural product research?

To ensure structural elucidation and purity validation, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC). NMR (¹H, ¹³C, 2D experiments like COSY and HSQC) resolves stereochemistry and functional groups, while HR-MS confirms molecular weight and fragmentation patterns. HPLC with UV/Vis or diode-array detection (DAD) validates purity (>95% by area normalization). For reproducibility, document solvent systems, column specifications, and calibration standards .

Q. How should experimental designs be structured to isolate this compound from complex biological matrices?

Use bioassay-guided fractionation: (1) Extract crude material with solvents of increasing polarity; (2) screen fractions for target bioactivity (e.g., cytotoxicity); (3) isolate active fractions via column chromatography (e.g., silica gel, Sephadex LH-20); (4) confirm identity with spectroscopic methods. Include negative controls (e.g., solvent-only fractions) and replicate experiments (n ≥ 3) to assess variability. Statistical analysis (e.g., ANOVA) should validate significance thresholds (p < 0.05) .

Q. What methodologies ensure the reproducibility of this compound synthesis or extraction protocols?

Provide detailed stepwise procedures, including reaction conditions (temperature, pH, solvent ratios), equipment specifications (e.g., rotary evaporator settings), and purification criteria. Use SI units and report measurements with precision consistent with instrumentation (e.g., ±0.1 mg for balances). Cross-reference established protocols in supplementary materials and disclose batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?

Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Address this by:

  • Conducting orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays).
  • Validating solvent compatibility (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity).
  • Performing dose-response curves (IC₅₀/EC₅₀ comparisons) and statistical tests (e.g., t-tests with Bonferroni correction).
  • Analyzing structural analogs to identify functional groups critical to activity .

Q. What strategies optimize the stability and bioavailability of this compound in pharmacokinetic studies?

  • Stability : Test degradation under varying conditions (pH, temperature, light) via accelerated stability studies (ICH guidelines). Use HPLC-MS to monitor degradation products.
  • Bioavailability : Employ formulation techniques like nanoencapsulation or prodrug design. Assess plasma pharmacokinetics (Cmax, Tmax, AUC) in animal models, ensuring ethical compliance (IACUC protocols) .

Q. How should researchers design studies to investigate this compound’s mechanism of action (MoA)?

  • Hypothesis-driven approach : Use omics technologies (transcriptomics/proteomics) to identify differentially expressed pathways.
  • Target validation : Apply CRISPR/Cas9 knockouts or siRNA silencing of candidate targets.
  • Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for kinetic validation .

Q. What frameworks are effective for analyzing contradictory data in this compound’s pharmacological profiles?

Apply dialectical analysis to identify principal contradictions (e.g., efficacy vs. toxicity). Use systems biology models to integrate multi-omics data and identify emergent properties. Validate hypotheses through iterative experimentation, prioritizing variables with the greatest influence on outcomes (e.g., sensitivity analysis) .

Data Management and Reporting

Q. How should researchers present conflicting spectral data for this compound in publications?

Clearly annotate discrepancies (e.g., unexpected peaks in NMR) and propose plausible explanations (e.g., solvent impurities, tautomerism). Include raw data in supplementary materials and reference published spectra of analogous compounds. Use error bars and confidence intervals in graphical representations .

Q. What are best practices for ensuring transparency in this compound research methodologies?

  • Pre-registration : Deposit study protocols in repositories like Open Science Framework.
  • Data sharing : Upload raw datasets (e.g., NMR FID files, chromatograms) to public databases (e.g., Zenodo).
  • Reproducibility checklist : Detail equipment calibration, software versions, and statistical codes .

Ethical and Theoretical Considerations

Q. How can researchers balance novelty and feasibility when proposing studies on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pilot studies should assess resource requirements (e.g., compound availability, assay costs). Use literature gap analysis (e.g., PubMed alerts) to ensure novelty without overextending scope .

Q. What ethical guidelines govern the use of this compound in animal or human trials?

Adhere to Declaration of Helsinki principles for human studies and ARRIVE guidelines for animal research. Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and obtain informed consent/IRB approval. Report adverse events transparently .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mahuannin A
Reactant of Route 2
Mahuannin A

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